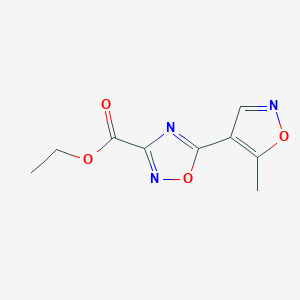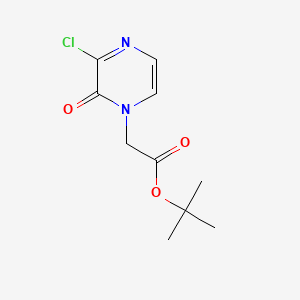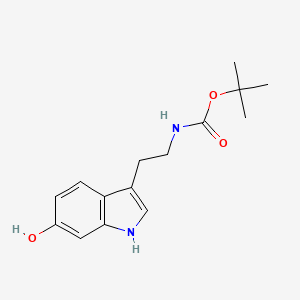
N-t-butoxycarbonyl-2-(6-hydroxy-1H-indol-3-yl)ethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl N-[2-(6-hydroxy-1H-indol-3-yl)ethyl]carbamate: is a compound that belongs to the class of indole derivatives Indole derivatives are significant in the field of organic chemistry due to their presence in various natural products and pharmaceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(6-hydroxy-1H-indol-3-yl)ethyl]carbamate typically involves the protection of the amino group using tert-butyl carbamate and subsequent reactions to introduce the indole moiety. One common method involves the use of tert-butyl chloroformate and an appropriate indole derivative under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process. Additionally, the purification steps, such as recrystallization or chromatography, are optimized to meet industrial standards .
Análisis De Reacciones Químicas
Types of Reactions: tert-butyl N-[2-(6-hydroxy-1H-indol-3-yl)ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the indole moiety can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-butyl N-[2-(6-hydroxy-1H-indol-3-yl)ethyl]carbamate is used as a building block for the synthesis of more complex molecules. Its indole moiety makes it a valuable intermediate in the synthesis of various pharmaceuticals and natural products .
Biology: In biological research, this compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Its ability to interact with biological targets makes it a promising candidate for drug development .
Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. They are investigated for their ability to modulate biological pathways and treat various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique chemical properties make it suitable for various applications, including catalysis and material science .
Mecanismo De Acción
The mechanism of action of tert-butyl N-[2-(6-hydroxy-1H-indol-3-yl)ethyl]carbamate involves its interaction with specific molecular targets in the body. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in therapeutic effects .
Comparación Con Compuestos Similares
Indole-3-acetic acid: A plant hormone with similar indole structure.
Tryptophan: An essential amino acid with an indole ring.
Serotonin: A neurotransmitter derived from tryptophan with an indole structure.
Uniqueness: Its tert-butyl carbamate protection and hydroxyl group on the indole ring provide distinct chemical properties that differentiate it from other indole derivatives .
Propiedades
Fórmula molecular |
C15H20N2O3 |
|---|---|
Peso molecular |
276.33 g/mol |
Nombre IUPAC |
tert-butyl N-[2-(6-hydroxy-1H-indol-3-yl)ethyl]carbamate |
InChI |
InChI=1S/C15H20N2O3/c1-15(2,3)20-14(19)16-7-6-10-9-17-13-8-11(18)4-5-12(10)13/h4-5,8-9,17-18H,6-7H2,1-3H3,(H,16,19) |
Clave InChI |
TVNMKNVHVRTJRO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCC1=CNC2=C1C=CC(=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


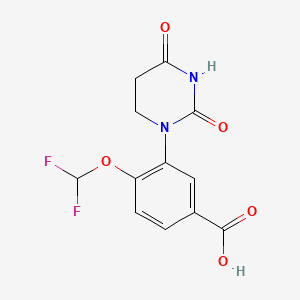
![Tert-butyl 3-ethynyl-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13494586.png)
![Tert-butyl 1-(hydroxymethyl)-5-(methoxymethyl)-2-azabicyclo[3.1.1]heptane-2-carboxylate](/img/structure/B13494592.png)
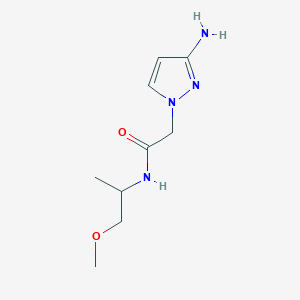
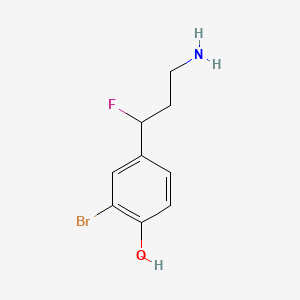
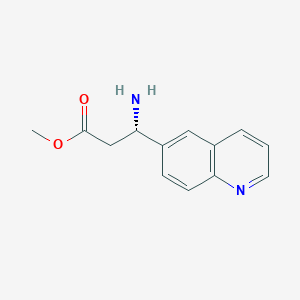
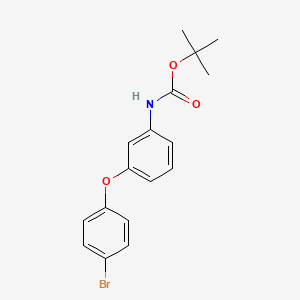
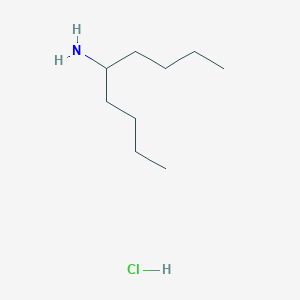
![4-Chloro-1-(2-(methylsulfonyl)ethyl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B13494628.png)

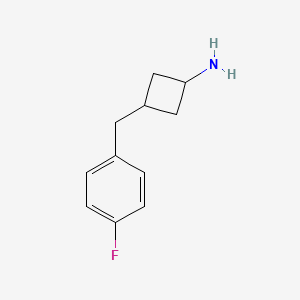
![3-[1-(Aminomethyl)cyclopropyl]propan-1-ol](/img/structure/B13494650.png)
